molecular formula C18H19BrN2 B13112271 (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine

Cat. No.: B13112271
M. Wt: 343.3 g/mol
InChI Key: NSBLDMRKZLVEKJ-ZDUSSCGKSA-N
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Description

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is a complex organic compound that features a brominated indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine typically involves the bromination of an indole precursor followed by a series of reactions to introduce the phenethylamine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps may involve reductive amination or other coupling reactions to attach the phenethylamine group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The phenethylamine moiety may also contribute to its biological effects by interacting with neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-1H-indol-2-yl)methanol
  • (5-Bromo-1H-indol-2-yl)methanamine

Uniqueness

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is unique due to its specific combination of a brominated indole and a phenethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19BrN2

Molecular Weight

343.3 g/mol

IUPAC Name

(1S)-1-(5-bromo-1H-indol-2-yl)-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C18H19BrN2/c1-13(20-10-9-14-5-3-2-4-6-14)18-12-15-11-16(19)7-8-17(15)21-18/h2-8,11-13,20-21H,9-10H2,1H3/t13-/m0/s1

InChI Key

NSBLDMRKZLVEKJ-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3

Origin of Product

United States

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